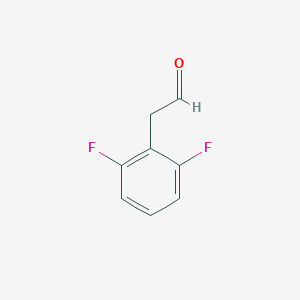

2-(2,6-Difluorophenyl)acetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-difluorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFKLYVOJZKVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627451 | |

| Record name | (2,6-Difluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109346-83-0 | |

| Record name | (2,6-Difluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Fluorinated Organic Compounds in Contemporary Chemical Science

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. chimia.ch This has led to a surge in the development and application of fluorinated organic compounds across numerous scientific disciplines.

In materials science, fluorinated compounds are integral to the production of polymers with exceptional thermal stability and chemical resistance, such as Teflon. wikipedia.orgacs.org They are also used as specialty lubricants, in fire-fighting foams, and as components of liquid crystal displays. alfa-chemistry.com The unique electronic properties imparted by fluorine are also harnessed in the development of advanced materials for electronics and optoelectronics. tcichemicals.com

Furthermore, the use of fluorine-containing ligands in organometallic chemistry allows for the fine-tuning of the electronic properties of metal centers in catalysts. acs.org The distinctive signal of the 19F nucleus in NMR spectroscopy also provides a convenient handle for monitoring chemical reactions. alfa-chemistry.com

Key Properties Conferred by Fluorine Substitution:

| Property | Description |

| Metabolic Stability | The strength of the C-F bond often protects the molecule from enzymatic degradation, increasing its half-life in biological systems. chimia.ch |

| Lipophilicity | Fluorine substitution can significantly increase the lipophilicity of a molecule, which can affect its absorption, distribution, and transport across biological membranes. |

| Binding Affinity | The electronegativity of fluorine can lead to favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets. |

| Conformational Control | The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects. |

Role of Aldehyde Functional Groups in Complex Organic Synthesis

The aldehyde functional group, characterized by a carbonyl group bonded to a hydrogen atom and an R group, is a cornerstone of organic synthesis. numberanalytics.comchemistrytalk.orgwikipedia.org Its reactivity and versatility make it an invaluable tool for the construction of complex molecular architectures. numberanalytics.comremingtoncollege.edu

Aldehydes are highly susceptible to nucleophilic attack at the electrophilic carbonyl carbon. numberanalytics.com This reactivity is central to a wide array of fundamental carbon-carbon bond-forming reactions, including:

Aldol (B89426) reactions: The reaction of an enolate with an aldehyde to form a β-hydroxy aldehyde or ketone.

Wittig reactions: The reaction of an aldehyde with a phosphorus ylide to form an alkene.

Grignard reactions: The addition of an organomagnesium halide to an aldehyde to produce a secondary alcohol.

Beyond these classic transformations, aldehydes are readily oxidized to carboxylic acids and reduced to primary alcohols, further expanding their synthetic utility. fiveable.me They also participate in the formation of imines and enamines through reactions with amines, which are crucial intermediates in many biochemical and synthetic pathways. wikipedia.org

The aldehyde group is a key feature in many naturally occurring and industrially significant compounds. chemistrytalk.org For instance, formaldehyde (B43269) is a widely used preservative and disinfectant, while benzaldehyde (B42025) imparts the characteristic scent of almonds. chemistrytalk.orgfiveable.me In biochemistry, aldehydes are involved in various metabolic processes. fiveable.me

Common Transformations of the Aldehyde Functional Group:

| Reaction Type | Reagents | Product |

| Oxidation | KMnO4, CrO3, Ag2O | Carboxylic Acid |

| Reduction | NaBH4, LiAlH4 | Primary Alcohol |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Secondary Alcohol |

| Wittig Reaction | Phosphonium Ylide (Ph3P=CHR) | Alkene |

| Aldol Condensation | Base or Acid Catalyst | β-Hydroxy Aldehyde |

Overview of 2 2,6 Difluorophenyl Acetaldehyde As a Key Synthetic Intermediate

The compound 2-(2,6-difluorophenyl)acetaldehyde, with the chemical formula C8H6F2O, integrates the advantageous properties of both a difluorinated aromatic ring and a reactive aldehyde functional group. uni.lu This unique structural combination makes it a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

The 2,6-difluoro substitution pattern on the phenyl ring significantly influences the reactivity of the entire molecule. kyoto-u.ac.jp These fluorine atoms exert a strong electron-withdrawing inductive effect, which can impact the acidity of the α-protons and the electrophilicity of the aldehyde carbonyl group. This substitution can also provide steric hindrance, potentially leading to higher selectivity in certain reactions.

While specific, detailed research findings on the direct applications of this compound are often proprietary or embedded within broader synthetic schemes, its potential as a precursor is evident. It can be utilized in the synthesis of various heterocyclic compounds, substituted styrene (B11656) derivatives, and other complex aromatic systems. The aldehyde functionality allows for chain extension and the introduction of diverse functional groups through the reactions outlined in the previous section. The difluorophenyl moiety can be a crucial pharmacophore in the design of new therapeutic agents or a key component in the development of novel materials with specific electronic or physical properties.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C8H6F2O |

| Monoisotopic Mass | 156.03867 Da |

| Predicted XlogP | 1.4 |

| Data sourced from PubChem. uni.lu |

The strategic placement of the difluoro groups on the phenyl ring is a key feature, as seen in the regioselective difunctionalization of 2,6-difluorophenols, highlighting the unique reactivity imparted by this substitution pattern. kyoto-u.ac.jp The synthesis of various substituted aldehydes, such as 2-(2,3-difluorophenyl)acetaldehyde (B1613142) and 2-(triphenylphosphoranylidene)acetaldehyde, further underscores the importance of such building blocks in organic synthesis. bldpharm.combldpharm.com The development of synthetic methods for complex molecules, like the direct synthesis of 2,6-dideoxy-β-glycosides, often relies on strategically functionalized intermediates where aldehyde groups play a critical role. nih.gov

Synthetic Strategies for this compound and its Fluorinated Counterparts

The synthesis of this compound, a significant fluorinated aromatic aldehyde, and its related compounds involves a variety of chemical and biocatalytic methodologies. These approaches range from traditional multi-step chemical pathways to modern, highly selective enzymatic transformations. This article explores the key synthetic routes, focusing on both established and emerging techniques for the preparation of these valuable chemical entities.

Advanced Spectroscopic and Computational Characterization of 2 2,6 Difluorophenyl Acetaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic compounds. For fluorinated molecules like 2-(2,6-difluorophenyl)acetaldehyde, ¹H, ¹³C, and ¹⁹F NMR provide complementary information.

In the ¹H NMR spectrum of a compound like this compound, the aldehydic proton (CHO) typically appears at a distinct chemical shift, influenced by the electronegative oxygen atom. For acetaldehyde (B116499), this peak is observed around 9.79 ppm and is split into a quartet by the adjacent methyl protons. docbrown.info The protons of the methyl group (CH₃) in acetaldehyde resonate at approximately 2.21 ppm and appear as a doublet due to coupling with the single aldehydic proton. docbrown.info

For this compound, the methylene (B1212753) protons (CH₂) adjacent to the aromatic ring would be expected to show a complex splitting pattern due to coupling with both the aldehydic proton and the fluorine atoms on the phenyl ring. The aromatic protons would also exhibit splitting from both neighboring protons and through-space coupling with the fluorine atoms.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In fluorinated aromatic systems, the carbon signals are influenced by the attached fluorine atoms, leading to C-F coupling constants. For instance, in 1-(2,6-difluorophenyl)ethan-1-one, a related compound, the carbon atoms directly bonded to fluorine show significant splitting. chemicalbook.com The carbonyl carbon of an aldehyde typically resonates in the region of 190-200 ppm.

| Proton (¹H) NMR Data for Acetaldehyde | |

| Assignment | Chemical Shift (δ, ppm) |

| CH₃ | 2.21 |

| CHO | 9.79 |

| Carbon (¹³C) NMR Data for Acetaldehyde | |

| Assignment | Chemical Shift (δ, ppm) |

| CH₃ | 31.3 |

| CHO | 200.5 |

Note: The data presented is for the parent compound, acetaldehyde, to provide a reference for the expected chemical shifts.

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgaiinmr.com It offers a wide range of chemical shifts, making it easier to distinguish between different fluorine environments within a molecule. wikipedia.orghuji.ac.il

The chemical shifts and coupling constants in ¹⁹F NMR are sensitive to the molecular environment, including solvent effects and non-covalent interactions. This sensitivity allows for the study of molecular interactions and dynamic processes. For instance, changes in the ¹⁹F NMR spectrum can indicate the formation of hydrogen bonds or other intermolecular associations. In molecules with prochiral CHF₂ groups, the fluorine atoms can become diastereotopic, leading to distinct signals in the ¹⁹F NMR spectrum, a phenomenon known as anisochrony. semanticscholar.orgnih.gov

The conformation of molecules containing a difluorophenyl group can be investigated using ¹⁹F NMR. The rotational barrier around the C-C bond connecting the phenyl ring and the rest of the molecule can influence the magnetic environment of the fluorine atoms. By analyzing the temperature dependence of the ¹⁹F NMR spectrum, it is possible to determine the energy barriers for rotation and identify the preferred conformations. researchgate.netrsc.org Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental NMR data to model the conformational preferences and rotational barriers of such molecules. researchgate.netnih.gov

| Typical ¹⁹F NMR Parameters | |

| Parameter | Typical Range |

| Chemical Shift (δ, ppm) | +50 to -250 |

| ²J(F-F) (geminal) | 150 - 350 Hz |

| ³J(H-F) (vicinal) | 2 - 50 Hz |

| ⁴J(H-F) (long-range) | 0 - 10 Hz |

Fluorine (¹⁹F NMR) Spectroscopy for Fluorinated Systems

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the aldehyde and the fluorinated aromatic ring. The C-H stretch of the aldehyde group typically appears as a pair of bands between 2830 and 2695 cm⁻¹. libretexts.org The strong C=O stretching vibration for an aliphatic aldehyde is observed in the range of 1740-1720 cm⁻¹. libretexts.org The C-F stretching vibrations in the aromatic ring would give rise to strong absorptions in the fingerprint region, typically between 1350 and 1100 cm⁻¹. The aromatic C=C stretching vibrations are expected in the 1600-1400 cm⁻¹ region. libretexts.org

Raman Spectroscopy

Raman spectroscopy serves as a powerful tool for investigating the vibrational modes of molecules. For this compound, the Raman spectrum is expected to be characterized by distinct bands corresponding to the vibrations of the 2,6-difluorophenyl group and the acetaldehyde moiety. While direct experimental Raman data for this specific compound is not extensively documented in the literature, analysis of structurally similar molecules, such as 2,6-difluorobenzaldehyde (B1295200), provides a strong basis for predicting its spectral features. researchgate.net

Computational studies on 2,6-difluorobenzaldehyde using Density Functional Theory (DFT) have calculated vibrational frequencies that correlate well with experimental Raman spectra. researchgate.net Key vibrational modes for the difluorophenyl ring include C-F stretching, C-H in-plane and out-of-plane bending, and ring breathing modes. The aldehyde group contributes characteristic C=O stretching and C-H stretching and bending vibrations. chemicalbook.com The C=O stretch is typically a strong band in the Raman spectrum. The presence of the electronegative fluorine atoms on the phenyl ring can influence the position and intensity of these bands compared to unsubstituted phenylacetaldehyde (B1677652).

Table 1: Predicted Prominent Raman Shifts for this compound based on Analogous Compounds This table is predictive and based on data from structurally related compounds like 2,6-difluorobenzaldehyde.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Moiety |

| Aldehyde C-H Stretch | ~2820, ~2720 | Acetaldehyde |

| C=O Stretch | ~1720-1740 | Acetaldehyde |

| Aromatic C=C Stretch | ~1600-1625 | Difluorophenyl Ring |

| Aldehyde C-H Bend | ~1390-1420 | Acetaldehyde |

| C-F Stretch | ~1200-1280 | Difluorophenyl Ring |

| Ring Breathing Mode | ~1000 | Difluorophenyl Ring |

X-ray Crystallography and Structural Elucidation of Related Fluorinated Compounds

Table 2: Representative Crystallographic Interaction Data from a Related Fluorinated Compound, [1-(2,6-difluorophenyl)-2-phenylethyl]dimethylazanium chloride] nih.gov

| Interaction Type | Donor-H···Acceptor | Distance (Å) |

| Hydrogen Bond | N-H···Cl | 2.07 - 2.20 |

| Weak Interaction | C-H···π | Variable |

This data illustrates the types of interactions that are likely to govern the solid-state structure of similar compounds containing the 2,6-difluorophenyl group.

Computational Chemistry Approaches

Computational chemistry provides a powerful framework for understanding the electronic structure and reactivity of molecules, often complementing experimental findings. core.ac.uk

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of chemical systems due to its favorable balance of accuracy and computational cost. arxiv.org For this compound, DFT calculations can predict molecular geometry, vibrational frequencies, and various electronic properties. uni.lu Studies on related molecules like 2,6-difluorobenzaldehyde using the B3LYP functional and 6-311++G(d,p) basis set have demonstrated high accuracy in reproducing experimental data. researchgate.net

DFT-based geometry optimization is used to find the lowest energy structure of a molecule. For this compound, calculations would likely show a planar Cs symmetry for the difluorophenyl ring. researchgate.net The orientation of the acetaldehyde side chain relative to the aromatic ring is a key structural parameter. The calculations provide precise values for bond lengths, bond angles, and dihedral angles. The substitution of fluorine atoms influences the geometry of the benzene (B151609) ring, typically causing a slight shortening of the adjacent C-C bonds.

Table 3: Predicted Optimized Geometric Parameters for this compound (Based on DFT calculations of 2,6-difluorobenzaldehyde) researchgate.net Note: These are representative values for the core ring structure and are expected to be very similar for the target compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Angle | C-C-F | ~119° |

| Bond Angle | C-C-C (ring) | ~120° |

| Bond Angle | C-C=O | ~124° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, DFT calculations would reveal that the HOMO is likely distributed over the phenyl ring and the oxygen lone pairs, while the LUMO is primarily localized on the antibonding π* orbital of the carbonyl group and the phenyl ring. The energy gap can be used to predict the molecule's electronic transitions and susceptibility to chemical reactions. imperial.ac.uk

Table 4: Calculated FMO Properties for a Related Compound (2,6-difluorobenzaldehyde) via DFT researchgate.net

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 to -8.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~5.5 to 6.0 |

These values indicate a relatively stable molecule, but the presence of the electrophilic carbonyl carbon and nucleophilic oxygen atom provides defined sites for reactivity.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.deq-chem.com This method also quantifies the stabilizing effects of electron delocalization by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. wisc.eduwisc.edu The stabilization energy (E(2)) associated with a donor-acceptor interaction is calculated using second-order perturbation theory. wisc.edu

Table 5: Principal NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Predicted for this compound This table is illustrative, based on NBO principles and data from analogous structures. uni-muenchen.dewisc.edu

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(O) (lone pair) | π(C=O) | High | Intramolecular resonance |

| n(O) (lone pair) | σ(C-C) | Moderate | Hyperconjugation |

| π(C=C) (phenyl ring) | π(C=O) | Moderate | Conjugation |

| π(C=C) (phenyl ring) | σ(C-C) | Low-Moderate | Hyperconjugation |

The magnitude of these E(2) values highlights the importance of electron delocalization in stabilizing the molecular structure.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to predict the reactive behavior of a molecule. uni-muenchen.de It is calculated by determining the force exerted on a theoretical positive point charge (like a proton) as it interacts with the electron and nuclear charge distribution of a molecule. uni-muenchen.de This interaction map helps in identifying regions that are electron-rich or electron-poor.

MEP maps are typically visualized by plotting the potential values onto a constant electron density surface of the molecule. uni-muenchen.de A color-coded scheme is used where red indicates regions of high negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating sites prone to nucleophilic attack. Green areas denote regions of neutral potential.

For a molecule like this compound, an MEP analysis would likely show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for electrophilic attack. The hydrogen atom of the aldehyde group would be expected to show a positive potential (blue), indicating its susceptibility to nucleophilic attack. The difluorophenyl ring would present a more complex potential surface, with the fluorine atoms influencing the electron distribution of the aromatic system.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics, telecommunications, and optical data storage. nih.gov Organic molecules, particularly those with extensive π-conjugated systems and donor-acceptor groups, are of great interest for their potential NLO properties. nih.gov

Computational chemistry allows for the prediction of NLO properties by calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. A high value for the first hyperpolarizability (β) is a key indicator of second-order NLO activity. For a molecule to possess a non-zero β value, it must be non-centrosymmetric.

Fukui Function Analysis for Reactive Site Identification

Fukui function analysis is a concept derived from Density Functional Theory (DFT) that helps to identify the most reactive sites within a molecule. scm.com It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com This allows for the precise prediction of sites for electrophilic, nucleophilic, and radical attacks.

The analysis yields three main types of Fukui functions:

f+(r): For nucleophilic attack (attack by an electron donor), this function indicates the sites most likely to accept an electron.

f-(r): For electrophilic attack (attack by an electron acceptor), this function points to the sites most likely to donate an electron.

f0(r): For radical attack.

In the case of this compound, a Fukui analysis would provide quantitative data on the reactivity of each atom. It is expected that the carbonyl oxygen would show a high value for f-, confirming its role as a site for electrophilic attack, while the carbonyl carbon would have a high f+ value, marking it as the site for nucleophilic attack. This analysis provides a more quantitative and localized picture of reactivity compared to the broader regions identified by MEP maps.

Molecular Dynamics and Intermolecular Interaction Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide deep insights into the conformational flexibility of a molecule and its interactions with other molecules, such as solvents or biological macromolecules.

An MD simulation of this compound could reveal the rotational dynamics of the aldehyde group relative to the difluorophenyl ring and explore the stable conformations of the molecule. Furthermore, by simulating the compound in a solvent like water, one could study the formation and dynamics of intermolecular hydrogen bonds and other non-covalent interactions. These studies are crucial for understanding how the molecule behaves in a realistic chemical environment, which is essential for predicting its physical properties and potential applications.

Applications and Biological Implications of 2 2,6 Difluorophenyl Acetaldehyde As a Versatile Building Block

Applications in Pharmaceutical and Medicinal Chemistry

The strategic incorporation of fluorine atoms into molecular structures has become a cornerstone of modern medicinal chemistry, and 2-(2,6-difluorophenyl)acetaldehyde serves as a key building block in this endeavor. Its unique chemical properties, stemming from the two fluorine atoms on the phenyl ring, make it a valuable precursor for the synthesis of a wide range of biologically active compounds. The presence of fluorine can significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles, leading to improved drug candidates. tandfonline.comnih.gov

Precursor to Active Pharmaceutical Ingredients (APIs)

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its aldehyde functional group provides a reactive site for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures. The 2,6-difluorophenyl moiety is a common feature in many modern drugs, and the use of this acetaldehyde (B116499) derivative as a starting material simplifies their synthesis.

While specific examples of APIs directly synthesized from this compound are proprietary and often found within patent literature, the analogous compound, 2-(2,6-difluoro-4-nitrophenyl)acetic acid, is a documented precursor in the synthesis of 2-(4-amino-2,6-difluorophenyl)acetic acid, a key intermediate for various pharmaceuticals. chemicalbook.com This highlights the utility of the 2,6-difluorophenyl scaffold in building API backbones. The aldehyde functionality of this compound makes it a versatile starting point for creating similar substituted phenylacetic acid derivatives and other more complex structures.

Role in Drug Discovery and Optimization

In the realm of drug discovery and optimization, this compound is a valuable tool for medicinal chemists. The process of identifying and refining new drug candidates often involves the synthesis and evaluation of numerous analogs of a lead compound. This process, known as structure-activity relationship (SAR) studies, aims to understand how different chemical modifications impact the biological activity of a molecule. mdpi.com

Influence of Fluorination on Pharmacokinetic and Pharmacodynamic Profiles

The introduction of fluorine atoms into a drug molecule can have profound effects on its behavior in the body (pharmacokinetics) and its interaction with biological targets (pharmacodynamics). tandfonline.comnih.gov The 2,6-difluorophenyl group in this compound is a prime example of a fluorinated motif used to strategically enhance these properties.

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. tandfonline.comresearchgate.net The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 family, which are responsible for the breakdown of many drugs in the liver. researchgate.netacs.org By placing fluorine atoms at positions susceptible to metabolic attack, such as the ortho positions of a phenyl ring, the metabolic lifetime of the drug can be significantly prolonged. researchgate.net This increased stability can lead to a longer duration of action and may allow for less frequent dosing.

Table 1: Impact of Fluorination on Drug Metabolism

| Feature | Description |

| Blocked Metabolic Site | The strong C-F bond at the 2 and 6 positions of the phenyl ring in this compound derivatives prevents hydroxylation at these sites, a common metabolic pathway for aromatic rings. |

| Increased Half-Life | By slowing down metabolism, fluorination can increase the half-life of a drug in the body, leading to sustained therapeutic effects. |

| Reduced Formation of Reactive Metabolites | Blocking metabolic pathways can also prevent the formation of potentially toxic or reactive metabolites. acs.org |

Fluorination can also favorably influence a drug's ability to pass through biological membranes, a critical factor for its absorption and distribution in the body (bioavailability). tandfonline.comresearchgate.net While fluorine is highly electronegative, the introduction of multiple fluorine atoms can increase the lipophilicity (fat-solubility) of a molecule. nih.gov This enhanced lipophilicity can facilitate the passage of the drug across the lipid bilayers of cell membranes, including the intestinal wall and the blood-brain barrier. nih.govresearchgate.net This can lead to better absorption from the gut and improved penetration to the site of action.

Table 2: Effects of Fluorination on Physicochemical Properties and Bioavailability

| Property | Effect of Fluorination | Consequence for Bioavailability |

| Lipophilicity | Generally increases with the introduction of fluorine atoms on an aromatic ring. nih.gov | Enhanced absorption across lipid membranes. |

| pKa Modulation | The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups. tandfonline.com | Can improve the balance between solubility and permeability. |

| Membrane Permeation | Increased lipophilicity and altered electronic properties can improve the rate of diffusion across cell membranes. nih.govresearchgate.net | Higher concentration of the drug reaches systemic circulation. |

The strategic placement of fluorine atoms can lead to a stronger and more specific interaction between a drug and its biological target, such as a receptor or an enzyme. tandfonline.comresearchgate.net This increased binding affinity can result in higher potency and efficacy. The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance. tandfonline.com Furthermore, the highly polarized C-F bond can participate in favorable electrostatic interactions, including dipole-dipole interactions and the formation of non-classical hydrogen bonds with the protein target. tandfonline.comresearchgate.net The 2,6-difluoro substitution pattern can also influence the conformation of the molecule, pre-organizing it into a shape that is optimal for binding.

Table 3: Mechanisms of Fluorine-Mediated Increased Binding Affinity

| Interaction Type | Description |

| Favorable Electrostatic Interactions | The polarized C-F bond can interact with polar residues in the binding pocket of the target protein. tandfonline.com |

| Conformational Control | The presence of fluorine atoms can restrict the rotation of the phenyl ring, locking the molecule into a more favorable binding conformation. researchgate.net |

| Hydrophobic Interactions | The fluorinated phenyl ring can engage in enhanced hydrophobic interactions within the binding site. mdpi.com |

Design of Enzyme Inhibitors and Modulators (e.g., Histone Deacetylase Inhibitors)

The aldehyde functional group is pivotal in the design of inhibitors for a class of enzymes known as aldehyde dehydrogenases (ALDHs). nih.gov These enzymes are responsible for oxidizing aldehydes to their corresponding carboxylic acids and play significant roles in various physiological and pathological processes. nih.gov Inhibitors of ALDHs are being explored for various therapeutic applications. nih.gov For instance, the accumulation of acetaldehyde, a toxic metabolite of alcohol, due to ALDH2 inhibition can produce unpleasant effects, a principle used in alcohol-aversion therapy. patsnap.com

Furthermore, the structural motif of this compound can be incorporated into more complex molecules designed to inhibit other enzyme classes, such as histone deacetylases (HDACs). HDAC inhibitors are a promising class of anti-cancer agents that interfere with the epigenetic regulation of gene expression, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov The design of specific HDAC inhibitors often involves a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The difluorophenyl group of this compound can serve as a precursor to such cap groups, influencing the inhibitor's potency and selectivity.

| Enzyme Target | Therapeutic Area | Role of Aldehyde/Phenyl Moiety |

| Aldehyde Dehydrogenase (ALDH) | Alcoholism, Cancer Therapy | The aldehyde group is a substrate for ALDH, and its derivatives can act as competitive or non-competitive inhibitors. nih.govpatsnap.com |

| Histone Deacetylase (HDAC) | Cancer Therapy | The difluorophenyl group can be incorporated into the "cap" region of HDAC inhibitors, influencing binding and selectivity. nih.gov |

Development of Prodrugs

A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. nih.gov This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The aldehyde functionality of this compound can be chemically modified to create prodrugs. For example, aldehydes can be converted into acylals (geminal diacetates), which are stable under certain conditions but can be enzymatically cleaved in vivo to release the active aldehyde-containing drug. nih.gov This approach can protect a labile aldehyde group from premature oxidation in the bloodstream. nih.gov

Formaldehyde-releasing prodrugs have demonstrated potent antineoplastic properties by depleting intracellular glutathione (B108866) and increasing reactive oxygen species in cancer cells. nih.gov While this compound itself does not release formaldehyde (B43269), the principle of using an aldehyde-releasing moiety in a prodrug strategy is a key concept in drug design.

Applications in Agrochemical Development

The inclusion of fluorine atoms in agrochemicals often enhances their biological activity and metabolic stability. Consequently, this compound is a valuable building block in the synthesis of modern crop protection and pest control agents. adventchembio.com

Synthesis of Crop Protection Agents

Fluorinated organic compounds are integral to the development of effective herbicides, fungicides, and insecticides. The 2,6-difluorophenyl group is a common feature in many commercial agrochemicals. The reactivity of the aldehyde group in this compound allows for its conversion into a variety of functional groups, enabling the synthesis of diverse molecular scaffolds for screening as potential crop protection agents.

Development of Pest Control Agents

Similarly, in the realm of pest control, the unique properties conferred by the difluorinated phenyl ring can be exploited to design new insecticides and pesticides. The synthesis of such agents often involves multi-step processes where this compound can be a key starting material or intermediate, contributing to the final product's desired efficacy and environmental profile.

Applications in Material Science and Polymer Chemistry

The demand for advanced materials with specific properties, such as thermal stability, chemical resistance, and unique optical or electronic characteristics, has driven research into fluorinated polymers and materials. adventchembio.com

Building Block for Advanced Fluorinated Materials

The presence of two fluorine atoms on the phenyl ring of this compound significantly alters its electronic properties and intermolecular interactions. adventchembio.com This makes it an attractive monomer or precursor for the synthesis of fluorinated polymers. The aldehyde group provides a reactive handle for polymerization reactions or for grafting onto other polymer backbones. adventchembio.comrsc.org The resulting fluorinated materials can exhibit desirable properties such as low surface energy, hydrophobicity, and high thermal stability, making them suitable for applications in coatings, advanced textiles, and electronic components. adventchembio.com

| Application Area | Desired Properties | Role of this compound |

| Specialty Coatings | Low surface energy, hydrophobicity, chemical resistance | Incorporation of the difluorophenyl moiety into polymer backbones. adventchembio.com |

| Advanced Textiles | Water and oil repellency, durability | Used as a monomer or precursor for fiber treatment agents. |

| Electronic Components | Dielectric properties, thermal stability | Synthesis of fluorinated polymers for insulation and encapsulation. |

Potential as a Precursor for Fluorinated Polymers

Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, and low coefficients of friction. The introduction of fluorine into a polymer backbone can dramatically enhance its performance characteristics. While the direct polymerization of this compound is not widely documented, its chemical structure suggests a significant potential for its use in creating novel fluorinated polymers.

The aldehyde functional group is reactive and can participate in various polymerization reactions, such as aldol (B89426) condensations, to form new carbon-carbon bonds and extend a polymer chain. The presence of the 2,6-difluorophenyl group would ensure the regular incorporation of fluorine atoms into the polymer structure. This is analogous to how its non-fluorinated parent compound, phenylacetaldehyde (B1677652), is utilized in the synthesis of certain polyesters, where it acts as a rate-controlling additive during the polymerization process. wikipedia.org

The resulting polymers containing the 2,6-difluorophenyl moiety would be expected to exhibit some of the classic traits of fluoropolymers. The strong carbon-fluorine bonds would likely contribute to enhanced thermal and chemical stability. Therefore, this compound represents a promising, though not yet fully explored, monomer for the development of new specialty polymers with tailored properties.

Research and Development of Novel Organic Compounds

As a difluorinated aromatic aldehyde, this compound is classified as a key organic and fluorinated building block in synthetic chemistry. bldpharm.combldpharm.com Such building blocks are fundamental starting materials for the construction of new, often more complex, molecular architectures that can be screened for a wide array of uses in medicine, agriculture, and material science. mdpi.com

The true value of this compound lies in its versatility as a precursor for new chemical entities. The aldehyde group is a hub of reactivity, allowing for a multitude of chemical transformations to generate novel compounds. The stability and electronic effects of the difluorinated ring can influence these reactions, sometimes leading to unique outcomes compared to non-fluorinated analogs.

Key reactions for developing new molecules from this compound include:

Oxidation: The aldehyde can be readily oxidized to form 2-(2,6-difluorophenyl)acetic acid, a valuable intermediate for pharmaceuticals and other fine chemicals.

Reduction: Reduction of the aldehyde yields 2-(2,6-difluorophenyl)ethanol, introducing a reactive alcohol functional group.

Condensation Reactions: It can undergo aldol and Knoevenagel condensations with ketones, esters, and other activated methylene (B1212753) compounds to create larger, more elaborate structures with new carbon-carbon bonds.

Acetal Formation: Reaction with alcohols under acidic conditions produces acetals. researchgate.netsemanticscholar.org These are often used as protecting groups in multi-step syntheses or can themselves be target molecules with unique properties. semanticscholar.org

The development of novel methods to incorporate fluorine into molecules is an active area of research, highlighting the importance of starting materials like this compound for accessing new generations of fluorinated compounds. kyoto-u.ac.jporganic-chemistry.org

Interactive Table: Synthetic Utility of this compound

| Reaction Type | Typical Reagents | Resulting Functional Group / Product Class | Potential Application |

|---|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid | Pharmaceutical intermediate |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | Synthetic intermediate |

| Reductive Amination | Amine, H₂/Catalyst | Amine | Agrochemical, Pharmaceutical synthesis |

| Wittig Reaction | Phosphonium ylide | Alkene | Polymer, Fine chemical synthesis |

| Acetal Formation | Alcohol, Acid catalyst | Acetal | Fragrance, Protecting group |

| Aldol Condensation | Ketone/Aldehyde, Base | β-Hydroxy aldehyde/ketone | C-C bond formation for complex molecules |

The field of synthetic flavors and fragrances relies heavily on organic aldehydes. mdpi.com The parent compound, phenylacetaldehyde, is a classic fragrance ingredient known for its powerful and pleasant sweet, honey-like, and floral aroma, reminiscent of hyacinth. wikipedia.orgflavoractiv.com It is a key component in many floral perfume compositions. google.com Furthermore, derivatives such as acetals, formed by reacting phenylacetaldehyde with alcohols, are also important in perfumery, often providing more stable and nuanced scents. semanticscholar.orggoogle.com

While there is limited direct literature describing this compound as a commercial fragrance, its structural similarity to phenylacetaldehyde makes it a compound of high interest for the exploration of new aroma profiles. The introduction of fluorine atoms onto the phenyl ring would drastically alter the molecule's electronic properties and shape, which in turn would change its interaction with olfactory receptors, leading to a new and potentially unique scent. This strategy of modifying a known odorant's structure to create a novel scent is a common practice in the fragrance industry. researchgate.net The synthesis of acetals from this compound could also yield a new family of fluorinated fragrance ingredients with potentially enhanced stability or different odor characteristics. semanticscholar.org

Q & A

Q. How can researchers reconcile divergent yields in fluorinated aldehyde syntheses?

- Methodological Answer : Yield discrepancies are often due to moisture sensitivity or competing pathways (e.g., enolization). Controlled atmosphere techniques (glovebox) and in situ FT-IR monitoring of intermediates improve reproducibility. Meta-analyses of published protocols identify optimal reagent equivalents (e.g., 1.2 eq. NaBH₄ for reductions) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.